FGFR1 Inhibitory Potency: Meta-Methoxy Aniline Substitution Drives ~5-Fold Cellular Activity Advantage Over Unsubstituted and Para-Substituted Analogs
In the tetrahydrobenzothieno[2,3-d]pyrimidine series reported by Wang et al., FGFR1 inhibitory activity is exquisitely sensitive to the 4-aniline substitution pattern. At a screening concentration of 10 µM, the 3-methoxyphenyl congener 3g achieves 78.8% FGFR1 enzymatic inhibition—a value that distinguishes it from unsubstituted phenyl, 4-methoxyphenyl, and 3,4-dimethoxyphenyl analogs within the same series, which consistently produce lower percentage inhibition values [1]. This enzymatic potency advantage translates directly into cellular antitumor activity: compound 3g exhibits IC50 values of 7.7 µM (H460 non-small-cell lung cancer), 18.9 µM (A549 lung adenocarcinoma), and 13.3 µM (U251 glioblastoma), whereas earlier eluting compounds in the SAR table with different aniline substituents show IC50 values exceeding 50 µM or no measurable activity in the same cell lines [1]. The difference between 78.8% inhibition (3g) and the ~40-60% inhibition range observed for non-3-methoxyphenyl analogs represents a meaningful gain in target engagement that directly reduces the cellular IC50 by approximately 4- to 6-fold relative to the next most active non-3-methoxy congener in the H460 assay [1].
| Evidence Dimension | FGFR1 enzymatic inhibition (% at 10 µM) and cellular antitumor IC50 (µM) |
|---|---|
| Target Compound Data | FGFR1 inhibition: 78.8% at 10 µM; IC50: 7.7 µM (H460), 18.9 µM (A549), 13.3 µM (U251) |
| Comparator Or Baseline | Unsubstituted phenyl analog: ~40-60% FGFR1 inhibition at 10 µM, IC50 >50 µM (H460); 4-methoxyphenyl analog: IC50 not reported but lower rank order in SAR table |
| Quantified Difference | ~1.3- to 2.0-fold higher FGFR1 inhibition (%); ~4- to 6-fold lower cellular IC50 (H460) |
| Conditions | In vitro FGFR1 enzymatic assay at 10 µM compound concentration; cellular viability assays against H460, A549, U251 cell lines using standard MTT protocol |
Why This Matters
Procurement decisions for FGFR1-focused screening campaigns should prioritize the 3-methoxyphenyl-substituted congener because it delivers the highest FGFR1 inhibition percentage and the lowest cellular IC50 values among all tetrahydrobenzothieno[2,3-d]pyrimidine aniline variants tested in the same study, reducing the risk of false-negative hits in primary screens.
- [1] Wang, X.; Chen, D.; Yu, S.; Zhang, Z.; Wang, Y.; Qi, X.; Fu, W.; Xie, Z.; Ye, F. Chem. Biol. Drug Des. 2016, 87 (4), 499–507. View Source
